3-Iodo-1H-indazole-6-carboxylic acid

Catalog No.
S886890
CAS No.
1086391-11-8
M.F
C8H5IN2O2
M. Wt
288.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Iodo-1H-indazole-6-carboxylic acid

CAS Number

1086391-11-8

Product Name

3-Iodo-1H-indazole-6-carboxylic acid

IUPAC Name

3-iodo-2H-indazole-6-carboxylic acid

Molecular Formula

C8H5IN2O2

Molecular Weight

288.04 g/mol

InChI

InChI=1S/C8H5IN2O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13)

InChI Key

PTPFULUJKFPTCV-UHFFFAOYSA-N

SMILES

C1=CC2=C(NN=C2C=C1C(=O)O)I

Canonical SMILES

C1=CC2=C(NN=C2C=C1C(=O)O)I
  • Indazole Core and Bioactivity

    The indazole ring system is a core structure found in many natural products and pharmaceuticals with diverse biological activities. Studies have shown indazoles exhibiting anticancer, anticonvulsant, antibacterial, and antifungal properties []. 3-Iodo-1H-indazole-6-carboxylic acid can be considered an analogue of these bioactive molecules, and further research might explore its potential for similar applications.

  • Structural Modification and Tailoring Properties

    In medicinal chemistry, researchers often modify existing structures to create new compounds with enhanced properties. The presence of the iodine atom and carboxylic acid group on the indazole ring in 3-Iodo-1H-indazole-6-carboxylic acid might influence its biological activity compared to the parent indazole molecule. Studying how these functional groups affect the molecule's interaction with biological targets could be an interesting area of research.

  • Radioiodination and Imaging Applications

    The presence of iodine in 3-Iodo-1H-indazole-6-carboxylic acid makes it a potential candidate for radioiodination, a technique where a radioactive isotope of iodine is attached to a molecule. Radioiodinated molecules can be used in medical imaging techniques like positron emission tomography (PET) to study biological processes and diagnose diseases [].

3-Iodo-1H-indazole-6-carboxylic acid is a chemical compound with the molecular formula C₈H₅IN₂O₂ and a molecular weight of 288.04 g/mol. It is characterized by the presence of an indazole ring, which is a bicyclic structure containing both a five-membered and a six-membered ring. The compound features an iodine atom at the 3-position and a carboxylic acid group at the 6-position of the indazole moiety. This structural configuration contributes to its unique chemical properties and potential biological activities .

There is no current scientific research available on the specific mechanism of action of 3-Iodo-1H-indazole-6-carboxylic acid. Due to its limited research history, its potential interactions with biological systems or other molecules are unknown.

  • Skin and eye irritation: Organic compounds can irritate skin and eyes upon contact.
  • Dust inhalation: Inhalation of dust particles can irritate the respiratory system.
  • Unknown toxicity: Since its biological effects are unknown, it's best to assume potential toxicity.
, including:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, making it useful in synthetic organic chemistry.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may lose carbon dioxide, leading to the formation of other indazole derivatives.

These reactions underline its versatility in synthetic applications and modifications .

Several methods exist for synthesizing 3-Iodo-1H-indazole-6-carboxylic acid:

  • Iodination of Indazole Derivatives: Starting from 1H-indazole, iodine can be introduced at the 3-position through electrophilic aromatic substitution.
  • Carboxylation Reactions: The introduction of a carboxylic acid group can be achieved via carbon dioxide insertion or through the reaction of indazole derivatives with carbonyl compounds in the presence of suitable catalysts.
  • Multi-step Synthesis: A more complex route may involve several steps including protection-deprotection strategies and functional group transformations to yield the desired compound.

These methods highlight the compound's accessibility for research and industrial applications .

3-Iodo-1H-indazole-6-carboxylic acid finds applications in several fields:

  • Pharmaceutical Research: It serves as a lead compound for developing new drugs due to its potential biological activities.
  • Chemical Synthesis: Used as an intermediate in synthesizing other indazole derivatives or complex organic molecules.
  • Material Science: Investigated for its properties in creating novel materials and coatings.

The compound's diverse applications underscore its significance in both academic research and industrial contexts .

Interaction studies involving 3-Iodo-1H-indazole-6-carboxylic acid focus on its binding affinity with various biological targets. Preliminary studies suggest:

  • Protein Binding: The compound may interact with specific proteins, influencing their activity.
  • Receptor Modulation: Potential modulation of receptors involved in cellular signaling pathways has been observed, which could lead to therapeutic benefits.

Further research is needed to elucidate these interactions fully and understand their implications for drug development .

Several compounds share structural similarities with 3-Iodo-1H-indazole-6-carboxylic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
3-Iodo-1H-indazole-5-carboxylic acid885521-46-00.98
3-Iodo-1H-indazole-4-carboxylic acid885520-80-90.97
Methyl 3-iodo-1H-indazole-6-carboxylate885518-82-10.92
Methyl 3-iodo-1H-indazole-4-carboxylate885521-54-00.90

Uniqueness

3-Iodo-1H-indazole-6-carboxylic acid is unique due to its specific iodine substitution pattern and carboxylic functionality at the 6-position, which differentiates it from other indazole derivatives. This configuration may influence its biological activity and reactivity, making it a subject of interest for further studies in medicinal chemistry and drug design .

XLogP3

1.8

Wikipedia

3-Iodo-2H-indazole-6-carboxylic acid

Dates

Modify: 2023-08-16

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